L-Cysteinyl-L-cysteinyl-L-glutaminyl-L-glutaminyl-L-cysteine
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Overview
Description
L-Cysteinyl-L-cysteinyl-L-glutaminyl-L-glutaminyl-L-cysteine is a complex peptide composed of three cysteine and two glutamine amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteinyl-L-cysteinyl-L-glutaminyl-L-glutaminyl-L-cysteine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using coupling reagents such as HBTU or DIC.
Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology, where genes encoding the peptide are inserted into microorganisms for expression and subsequent purification.
Chemical Reactions Analysis
Types of Reactions
L-Cysteinyl-L-cysteinyl-L-glutaminyl-L-glutaminyl-L-cysteine can undergo various chemical reactions, including:
Oxidation: The thiol groups in cysteine residues can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: Amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: N-hydroxysuccinimide (NHS) esters can be used for amine substitution.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with new functional groups.
Scientific Research Applications
L-Cysteinyl-L-cysteinyl-L-glutaminyl-L-glutaminyl-L-cysteine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and as a potential antioxidant.
Medicine: Explored for therapeutic applications, including as a precursor for glutathione, a critical antioxidant in the body.
Industry: Potential use in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of L-Cysteinyl-L-cysteinyl-L-glutaminyl-L-glutaminyl-L-cysteine involves its ability to interact with various molecular targets and pathways:
Antioxidant Activity: The thiol groups in cysteine residues can scavenge reactive oxygen species (ROS), protecting cells from oxidative damage.
Enzyme Modulation: The peptide can modulate the activity of enzymes involved in redox reactions and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
L-Cysteine: A single amino acid with antioxidant properties.
L-Glutamine: An amino acid involved in protein synthesis and cellular metabolism.
Glutathione: A tripeptide (L-glutamyl-L-cysteinyl-glycine) with potent antioxidant activity.
Properties
CAS No. |
918412-68-7 |
---|---|
Molecular Formula |
C19H33N7O8S3 |
Molecular Weight |
583.7 g/mol |
IUPAC Name |
(2R)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2R)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C19H33N7O8S3/c20-8(5-35)15(29)25-11(6-36)18(32)24-9(1-3-13(21)27)16(30)23-10(2-4-14(22)28)17(31)26-12(7-37)19(33)34/h8-12,35-37H,1-7,20H2,(H2,21,27)(H2,22,28)(H,23,30)(H,24,32)(H,25,29)(H,26,31)(H,33,34)/t8-,9-,10-,11-,12-/m0/s1 |
InChI Key |
HNCDHCQQLNJXGF-HTFCKZLJSA-N |
Isomeric SMILES |
C(CC(=O)N)[C@@H](C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CS)NC(=O)[C@H](CS)N |
Canonical SMILES |
C(CC(=O)N)C(C(=O)NC(CS)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CS)NC(=O)C(CS)N |
Origin of Product |
United States |
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